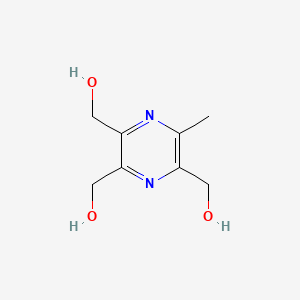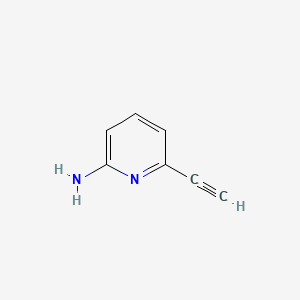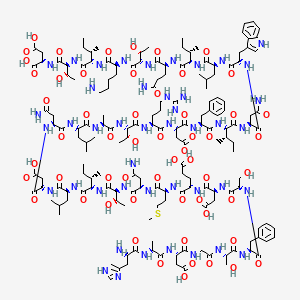
グルカゴン様ペプチド-2 (ラット)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グルカゴン様ペプチド-2(GLP-2)は、プログルカゴン遺伝子から誘導されるペプチドホルモンです。主に栄養素摂取に応答して腸のL細胞から分泌されます。GLP-2は、腸の成長と栄養素吸収の調節において重要な役割を果たします。 ラットでは、GLP-2は消化管に対するその効果、特に腸の修復の促進と炎症の抑制について広く研究されています .
科学的研究の応用
GLP-2 has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and purification techniques. In biology, GLP-2 is studied for its role in regulating intestinal growth and nutrient absorption. In medicine, GLP-2 analogs are being developed as potential therapies for conditions such as short bowel syndrome and inflammatory bowel disease. Additionally, GLP-2 is used in industry for the development of diagnostic assays and therapeutic agents .
作用機序
GLP-2の作用機序は、消化管に発現するGタンパク質共役受容体であるGLP-2受容体への結合を含みます。結合すると、GLP-2は、環状アデノシン一リン酸(cAMP)経路やホスファチジルイノシトール3キナーゼ(PI3K)経路など、細胞内シグナル伝達経路を活性化します。 これらの経路は、腸上皮における細胞増殖の増加、アポトーシスの減少、栄養素吸収の強化につながります .
生化学分析
Biochemical Properties
Glucagon-like peptide 2 (GLP-2) is an endogenous peptide identified as an intestinal epithelium-specific growth factor . It stimulates cell proliferation and inhibits apoptosis . GLP-2 has diverse effects on gastrointestinal function including regulation of intestinal glucose transport, food intake, and gastric acid secretion .
Cellular Effects
Glucagon-like peptide 2 (GLP-2) significantly enhances the surface area of the mucosal epithelium via stimulation of crypt cell proliferation and inhibition of apoptosis in the enterocyte and crypt compartments . The cytoprotective and reparative effects of GLP-2 are evident in rodent models of experimental intestinal injury . GLP-2 also enhances nutrient absorption and gut adaptation in rodents or humans with short bowel syndrome .
Molecular Mechanism
The actions of GLP-2 are transduced by the GLP-2 receptor, a G protein-coupled receptor expressed in gut endocrine cells of the stomach, small bowel, and colon . Activation of GLP-2 receptor signaling in heterologous cells promotes resistance to apoptotic injury in vitro .
Temporal Effects in Laboratory Settings
The novel long-acting glucagon-like peptide 2 receptor agonist, apraglutide, enhances intestinal weight as well as intestinal length in a time- and site-dependent fashion .
Dosage Effects in Animal Models
In rodents with obesity or type 2 diabetes, the same tendency towards reduction of glycaemia was observed with FOS supplementation, particularly in postprandial condition .
Metabolic Pathways
The glucagon-like peptides, GLP-1 and GLP-2 are prototype peptide hormones released from gut endocrine cells in response to nutrient ingestion that regulate not only energy absorption and disposal, but also cell proliferation and survival .
Transport and Distribution
GLP-2 regulates gastric motility, gastric acid secretion, intestinal hexose transport, and increases the barrier function of the gut epithelium .
Subcellular Localization
Glucagon-like peptide 2 (GLP-2) receptor (GLP-2R) is localized to enteric neurons and lamina propria stromal cells . Ultrastructural examination of GLP-2R-immunoreactivity in energy homeostasis related regions showed that GLP-2R immunoreactivity is associated with the membrane of perikarya and dendrites but GLP-2R can also be observed inside and on the surface of axon varicosities and axon terminals .
準備方法
GLP-2の合成は、ペプチドの製造に一般的に使用される方法である固相ペプチド合成(SPPS)を含みます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。ペプチド鎖のアセンブリ後、生成物は樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。 GLP-2の工業生産方法には、通常、大規模なSPPS、それに続く精製および凍結乾燥が含まれており、最終製品が得られます .
化学反応の分析
GLP-2は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化のための過酸化水素、還元のための水素化ホウ素ナトリウム、置換反応のためのさまざまなハロアルカンが含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、GLP-2の酸化はジスルフィド結合の形成につながる可能性があり、還元はこれらの結合の切断につながる可能性があります .
科学研究への応用
GLP-2は、幅広い科学研究への応用を持っています。化学では、ペプチド合成と精製技術を研究するためのモデルペプチドとして使用されます。生物学では、GLP-2は腸の成長と栄養素吸収の調節における役割について研究されています。医学では、GLP-2アナログは、短腸症候群や炎症性腸疾患などの状態に対する潜在的な治療法として開発されています。 さらに、GLP-2は、診断アッセイや治療薬の開発において業界で使用されています .
類似化合物との比較
GLP-2は、グルカゴンとグルカゴン様ペプチド-1(GLP-1)を含むグルカゴン受容体ファミリーの一部です。GLP-1は主にグルコース代謝とインスリン分泌を調節しますが、GLP-2は腸の成長と修復を促進する能力においてユニークです。 類似の化合物には、GLP-1とオキシントモデュリンが含まれ、どちらもGLP-2と構造的に類似していますが、生理学的な機能は異なります .
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C166H256N44O56S/c1-22-77(11)126(157(257)187-96(45-47-115(169)217)142(242)208-131(84(18)214)162(262)185-94(43-34-35-50-167)141(241)203-129(80(14)25-4)160(260)210-132(85(19)215)163(263)201-112(165(265)266)67-125(232)233)204-152(252)101(55-76(9)10)190-146(246)104(58-89-68-177-93-42-33-32-41-91(89)93)193-148(248)106(61-117(171)219)200-158(258)127(78(12)23-2)205-153(253)103(57-88-39-30-27-31-40-88)191-150(250)110(65-123(228)229)196-138(238)95(44-36-51-176-166(173)174)186-161(261)130(83(17)213)207-135(235)82(16)181-143(243)99(53-74(5)6)189-147(247)105(60-116(170)218)195-151(251)111(66-124(230)231)197-144(244)100(54-75(7)8)199-159(259)128(79(13)24-3)206-164(264)133(86(20)216)209-154(254)107(62-118(172)220)194-140(240)98(49-52-267-21)184-139(239)97(46-48-120(222)223)183-149(249)109(64-122(226)227)198-156(256)114(72-212)202-145(245)102(56-87-37-28-26-29-38-87)192-155(255)113(71-211)182-119(221)70-178-137(237)108(63-121(224)225)188-134(234)81(15)180-136(236)92(168)59-90-69-175-73-179-90/h26-33,37-42,68-69,73-86,92,94-114,126-133,177,211-216H,22-25,34-36,43-67,70-72,167-168H2,1-21H3,(H2,169,217)(H2,170,218)(H2,171,219)(H2,172,220)(H,175,179)(H,178,237)(H,180,236)(H,181,243)(H,182,221)(H,183,249)(H,184,239)(H,185,262)(H,186,261)(H,187,257)(H,188,234)(H,189,247)(H,190,246)(H,191,250)(H,192,255)(H,193,248)(H,194,240)(H,195,251)(H,196,238)(H,197,244)(H,198,256)(H,199,259)(H,200,258)(H,201,263)(H,202,245)(H,203,241)(H,204,252)(H,205,253)(H,206,264)(H,207,235)(H,208,242)(H,209,254)(H,210,260)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,265,266)(H4,173,174,176)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-,133-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRUMPQGPCFDGW-CWHSZFSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C166H256N44O56S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3796.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B573729.png)
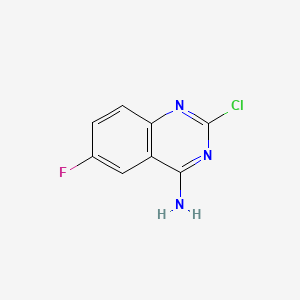
![1-(Benzo[d]thiazol-5-yl)ethanol](/img/structure/B573732.png)
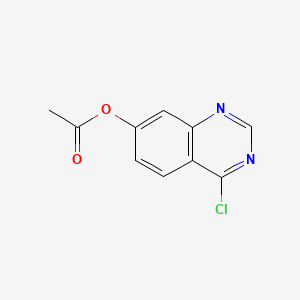


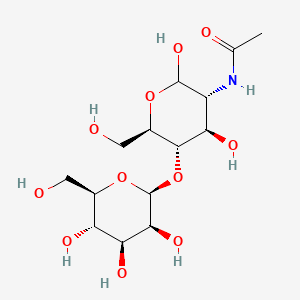


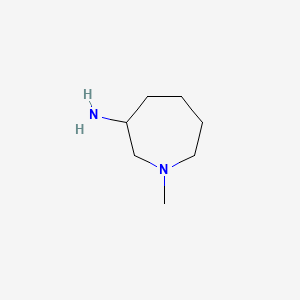
![N-[1-(3-Cyanophenyl)ethyl]acetamide](/img/structure/B573748.png)
